

# Domatinostat (4Sc-203): A Head-to-Head Comparison Guide for Researchers

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## Compound of Interest

Compound Name: 4Sc-203

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of domatinostat (formerly **4Sc-203**), a selective Class I histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. The information is supported by preclinical and clinical experimental data.

Domatinostat is an orally bioavailable benzamide that selectively inhibits HDAC1, HDAC2, and HDAC3.<sup>[1]</sup> These enzymes play a crucial role in the epigenetic regulation of gene expression. By inhibiting these HDACs, domatinostat leads to an accumulation of acetylated histones, which can result in chromatin remodeling and the selective transcription of tumor suppressor genes. This, in turn, can inhibit tumor cell division and induce apoptosis.<sup>[1]</sup>

## Comparative Efficacy of HDAC Inhibitors

A direct head-to-head comparison of domatinostat with other HDAC inhibitors in the same clinical trial is not yet available. However, by comparing data from various preclinical and clinical studies, we can gain insights into its relative potency and efficacy.

## In Vitro Potency

The inhibitory concentration (IC<sub>50</sub>) is a key measure of a drug's potency. The following table summarizes the IC<sub>50</sub> values of domatinostat against Class I HDACs and provides a comparison with other selected HDAC inhibitors.

HDAC Inhibitor	Type	HDAC1 (IC50)	HDAC2 (IC50)	HDAC3 (IC50)	Reference
Domatinostat (4SC-202)	Class I Selective	1.20 $\mu$ M	1.12 $\mu$ M	0.57 $\mu$ M	<a href="#">[2]</a>
Entinostat (MS-275)	Class I Selective	0.18 $\mu$ M	0.25 $\mu$ M	0.41 $\mu$ M	
Romidepsin (FK228)	Class I Selective	36 nM	47 nM	520 nM	
Vorinostat (SAHA)	Pan-HDAC	0.01 $\mu$ M	0.02 $\mu$ M	0.01 $\mu$ M	
Panobinostat (LBH589)	Pan-HDAC	0.005 $\mu$ M	0.008 $\mu$ M	0.004 $\mu$ M	

Note: IC50 values can vary between different experimental setups. This table is for comparative purposes and is compiled from various sources.

## Preclinical and Clinical Studies: A Comparative Overview

Domatinostat has been evaluated in various preclinical models and clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

### Preclinical Studies

**Pancreatic Cancer:** In preclinical models of pancreatic ductal adenocarcinoma (PDAC), domatinostat has demonstrated a synergistic anti-tumor effect when combined with the standard-of-care chemotherapy doublet, gemcitabine and nab-paclitaxel. This combination was shown to target the cancer stem cell compartment.[\[3\]](#)[\[4\]](#)

**Glioma:** Studies on glioma stem cells (GSCs) have shown that domatinostat preferentially induces apoptosis in GSCs compared to their differentiated counterparts. This effect is mediated through both p53-dependent and -independent pathways.[\[5\]](#)[\[6\]](#)

## Clinical Trials

Advanced Hematological Malignancies: A Phase I study of domatinostat in patients with advanced hematological malignancies demonstrated that the drug was safe and well-tolerated, with signs of anti-tumor activity. Of the 24 patients treated, one achieved a complete response and one a partial response.[7]

Advanced Melanoma (SENSITIZE Trial): The Phase Ib/II SENSITIZE trial evaluated domatinostat in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma who were refractory or non-responding to prior checkpoint inhibitor therapy. The combination was found to be safe and well-tolerated, with a disease control rate of 30% in highly pretreated patients. This included one complete response and two confirmed partial responses.[8]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from notable studies involving domatinostat.

### Pancreatic Cancer Xenograft Model

- **Cell Lines and Culture:** PANC1, ASPC1, and PANC28 PDAC cell lines were used.
- **Animal Model:** Athymic nude mice were subcutaneously injected with PDAC cells.
- **Treatment:** Once tumors were palpable, mice were treated with either vehicle, domatinostat (20 mg/kg, 5 days/week, orally), gemcitabine (25 mg/kg, weekly, intraperitoneally), nab-paclitaxel (20 mg/kg, weekly, intraperitoneally), or a combination of these agents for two weeks.
- **Analysis:** Tumor volume was measured, and upon completion of the treatment period, tumors were excised for further analysis, including histology and flow cytometry.[9]

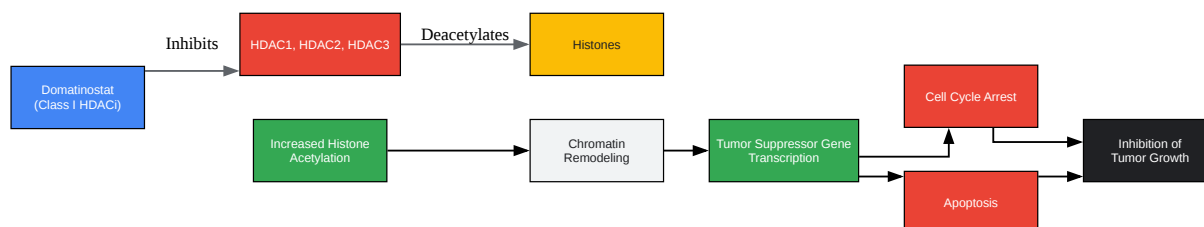
### SENSITIZE Clinical Trial Protocol

- **Study Design:** An open-label, multicenter Phase Ib/II trial.

- Patient Population: Patients with advanced (unresectable or metastatic) cutaneous melanoma who were primary refractory or non-responding to anti-PD-1 therapy.
- Treatment: Patients received domatinostat at varying dose levels in combination with pembrolizumab. In the initial phase, domatinostat was administered as a monotherapy for 14 days.
- Assessments: Safety and preliminary efficacy were the primary endpoints. Biopsies were taken before and after the initial 14-day domatinostat treatment to analyze changes in the tumor immune microenvironment.[\[10\]](#)

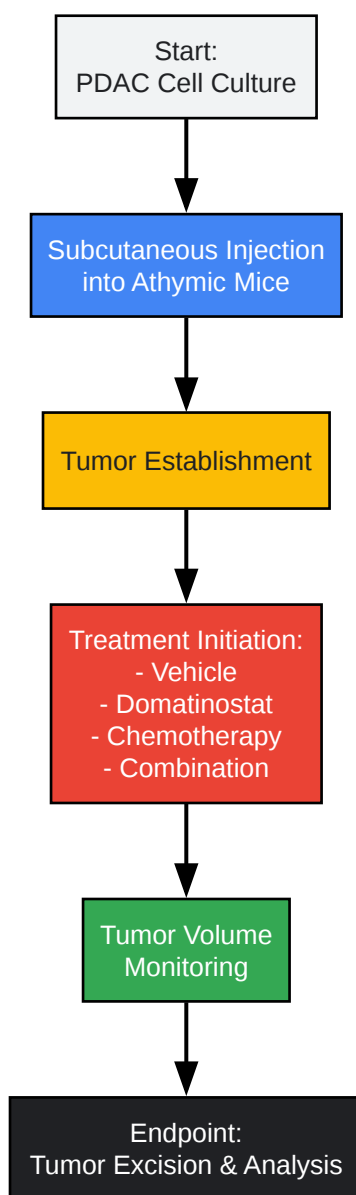
## Signaling Pathways and Logical Relationships

The mechanism of action of HDAC inhibitors, including domatinostat, involves complex signaling pathways that ultimately lead to anti-tumor effects.



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Caption: Mechanism of action of Domatinostat.



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Caption: Pancreatic cancer xenograft study workflow.

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